molecular formula C20H22ClFN2O3S B2700823 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1235018-67-3

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2700823
CAS No.: 1235018-67-3
M. Wt: 424.92
InChI Key: XMHKYGUAMWHUGJ-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, including a sulfonamide, a piperidine ring, and a fluorobenzoyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through the reaction of 4-piperidone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the 1-(2-fluorobenzoyl)piperidin-4-yl intermediate.

  • Sulfonamide Formation: : The intermediate is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base like sodium hydroxide to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its structure suggests it may have activity in modulating biological pathways.

Medicine

In medicinal chemistry, 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring and fluorobenzoyl moiety may enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: This compound shares a similar core structure but with a thiophene ring instead of a benzene ring.

    N-(2-fluorobenzoyl)-N’-(5-chloro-2-methylphenyl)piperazine: Another structurally related compound with a piperazine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-6-7-16(21)12-19(14)28(26,27)23-13-15-8-10-24(11-9-15)20(25)17-4-2-3-5-18(17)22/h2-7,12,15,23H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHKYGUAMWHUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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